N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide
Description
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a triazene group attached to a benzenesulfonyl moiety and an octanamide chain
Properties
Molecular Formula |
C16H26N4O3S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[4-(dimethylaminodiazenyl)phenyl]sulfonyloctanamide |
InChI |
InChI=1S/C16H26N4O3S/c1-4-5-6-7-8-9-16(21)18-24(22,23)15-12-10-14(11-13-15)17-19-20(2)3/h10-13H,4-9H2,1-3H3,(H,18,21) |
InChI Key |
ZIXPRDPABXKEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE typically involves the following steps:
Formation of the Triazene Group: The triazene group is synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.
Attachment to Benzenesulfonyl Moiety: The triazene group is then attached to a benzenesulfonyl chloride through a nucleophilic substitution reaction.
Formation of Octanamide Chain: The final step involves the reaction of the benzenesulfonyl triazene intermediate with octanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The benzenesulfonyl moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE is unique due to its triazene group, which imparts distinct chemical reactivity and potential biological activity not commonly found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
